

HPLC-MS/MS method for 1,2-Palmitolein-3-Olein quantification

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Compound of Interest

Compound Name: 1,2-Palmitolein-3-Olein

Cat. No.: B15592537

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An HPLC-MS/MS method for the sensitive and specific quantification of **1,2-Palmitolein-3-Olein** has been developed. This method is applicable to researchers, scientists, and professionals in drug development for the analysis of this specific triacylglycerol in various matrices.

Application Notes

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. The specific positioning of different fatty acids on the glycerol backbone results in numerous isomers, each potentially having unique physiological roles. **1,2-Palmitolein-3-Olein** is a triacylglycerol containing one palmitoleic acid and one oleic acid. Accurate quantification of specific TAG isomers like **1,2-Palmitolein-3-Olein** is crucial for understanding lipid metabolism and its role in health and disease. This application note describes a robust and sensitive method for the quantification of **1,2-Palmitolein-3-Olein** using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Reagents

- HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m) is recommended for the separation of TAG isomers.
- Solvents: HPLC grade acetonitrile, isopropanol, and water.
- Additives: Ammonium formate and formic acid for improved ionization.
- Standards: **1,2-Palmitolein-3-Olein** analytical standard.

Experimental Protocols

1. Standard Solution Preparation

A stock solution of **1,2-Palmitolein-3-Olein** is prepared in isopropanol at a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

2. Sample Preparation

The following is a general protocol for the extraction of triacylglycerols from a biological matrix (e.g., plasma, tissue homogenate).^{[1][2][3]}

- To 100 μ L of sample, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
- Vortex the mixture for 1 minute.
- Add 200 μ L of water and vortex again.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the organic phase under a stream of nitrogen.
- Reconstitute the dried extract in 200 μ L of the initial mobile phase.

- Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
- Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: 30-80% B
 - 15-18 min: 80-95% B
 - 18-20 min: 95% B
 - 20-21 min: 95-30% B
 - 21-25 min: 30% B

4. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Ion Source Temperature: 350 °C
- Capillary Voltage: 3.5 kV

- Gas Flow:
 - Desolvation Gas: 800 L/hr
 - Cone Gas: 50 L/hr
- Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions for **1,2-Palmitolein-3-Olein** Quantification

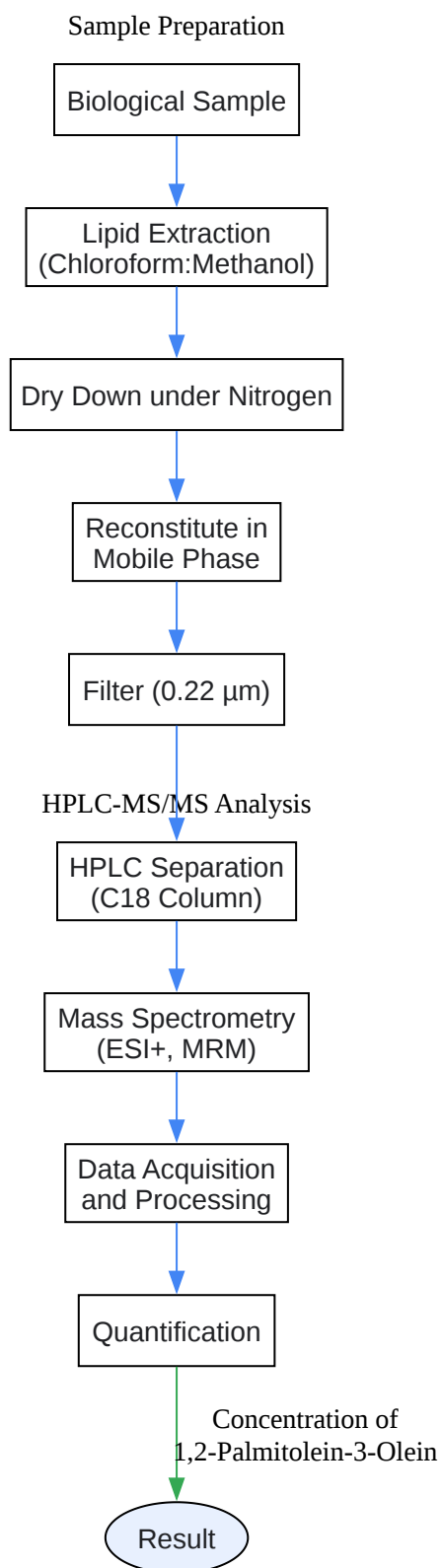
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
1,2-Palmitolein-3-Olein	878.8	601.5	0.1	40	35
1,2-Palmitolein-3-Olein	878.8	575.5	0.1	40	35

Note: The precursor ion $[M+NH_4]^+$ is selected. The product ions correspond to the neutral loss of palmitoleic acid and oleic acid, respectively.

Table 2: Method Validation Parameters

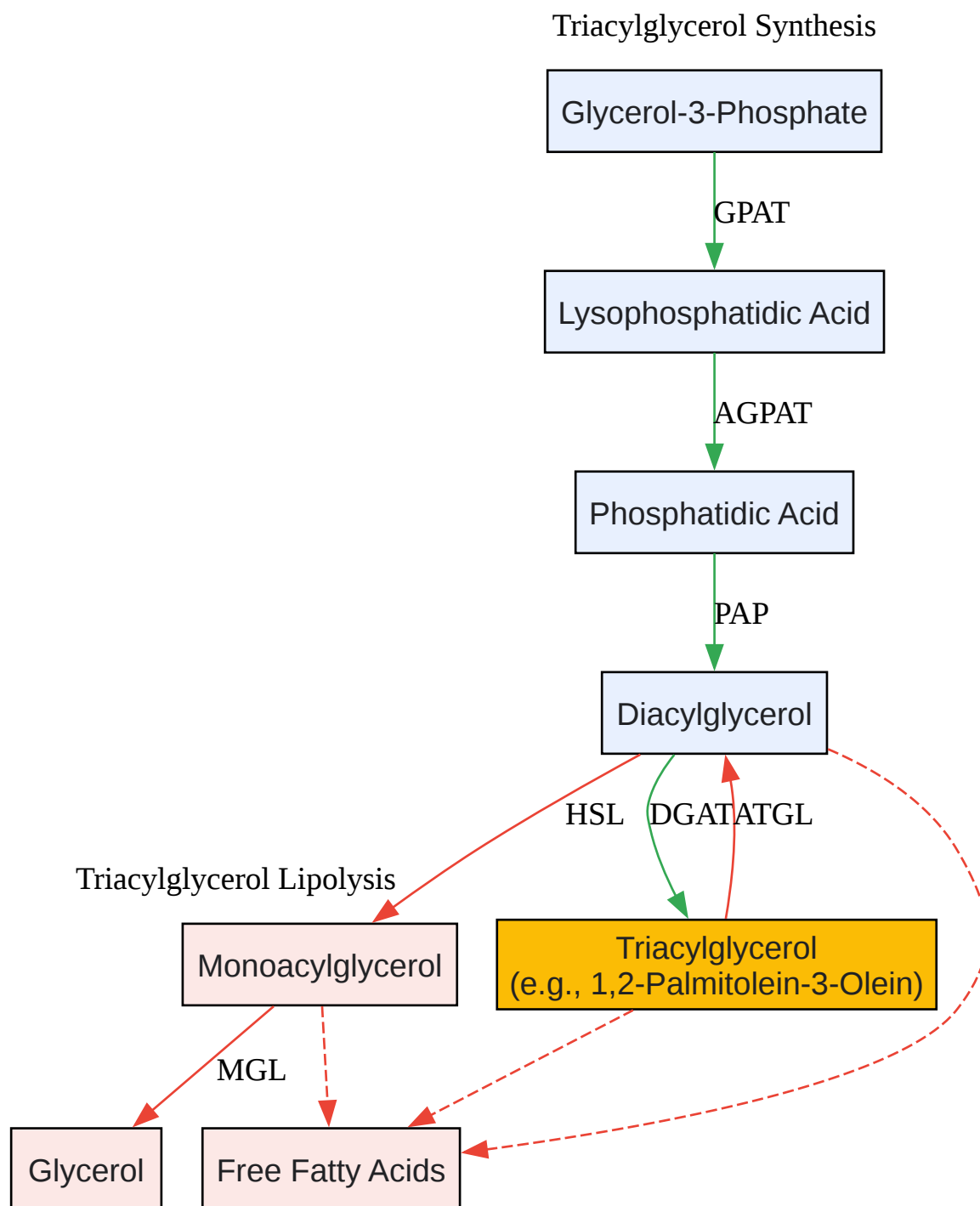
Parameter	Result
Linearity (R^2)	> 0.99
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined
Accuracy (%)	85-115%
Precision (%RSD)	< 15%

Visualizations



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Caption: Experimental workflow for the quantification of **1,2-Palmitolein-3-Olein**.



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Caption: General overview of triacylglycerol metabolism.[4][5][6][7][8]

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